molecular formula C11H6F3N3O B1402914 {3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile CAS No. 1239846-75-3

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile

Cat. No.: B1402914
CAS No.: 1239846-75-3
M. Wt: 253.18 g/mol
InChI Key: QWOBCHNCMFOFHG-UHFFFAOYSA-N
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Description

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile is a useful research compound. Its molecular formula is C11H6F3N3O and its molecular weight is 253.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile and its derivatives have been a focus in synthetic chemistry. For instance, Yang et al. (2007) explored synthesizing difluoromethylene-containing 1,2,4-oxadiazole compounds, including derivatives in acetonitrile solutions (Yang et al., 2007). Similarly, Sağırlı and Dürüst (2018) reported on the reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN, leading to acetonitriles and alkanes through a novel decyanation pathway (Sağırlı & Dürüst, 2018).

Fluorination Processes

The process of fluorination, particularly in the context of 1,2,4-oxadiazole derivatives, is another area of study. Stephens and Blake (2004) investigated the C-4 fluorination of a series of 3,5-diarylisoxazoles using Selectfluor®, which involves acetonitrile as a solvent (Stephens & Blake, 2004).

Stability and Degradation Studies

The stability and degradation kinetics of 1,2,4-oxadiazole derivatives have been studied to guide the design of stable drug products. Hartley et al. (2012) examined the stability of a 1,2,4-oxadiazole derivative, BMS-708163, in acetonitrile-water mixtures, revealing insights into its degradation mechanism and the conditions for stability (Hartley et al., 2012).

Antitumor and Antimicrobial Properties

Compounds containing the 1,2,4-oxadiazole moiety have also been explored for their potential antitumor and antimicrobial properties. Zhang et al. (2005) identified a novel apoptosis inducer, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, exhibiting activity against cancer cell lines (Zhang et al., 2005). Parikh and Joshi (2014) synthesized derivatives with antimicrobial properties, indicating the importance of fluorine atoms in enhancing these properties (Parikh & Joshi, 2014).

Photoinduced Molecular Rearrangements

The photoinduced molecular rearrangements of oxadiazoles have been a subject of study, with implications for understanding the mechanisms of such transformations. Buscemi et al. (2001) investigated the ring-photoisomerization of 3-amino-5-phenyl-1,2,4-oxadiazoles into 1,3,4-oxadiazoles, highlighting the role of bases in these reactions (Buscemi et al., 2001).

Biochemical Analysis

Biochemical Properties

{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani . Additionally, it has demonstrated strong antibacterial effects on Xanthomonas oryzae pv. oryzae and Xanthomonas oryzae pv. oryzicola . The interactions of this compound with these biomolecules are primarily based on its ability to inhibit the growth and proliferation of these pathogens.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines, thereby inhibiting their growth . Additionally, this compound can modulate the expression of genes involved in cell cycle regulation and apoptosis, further highlighting its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with specific biomolecules, leading to enzyme inhibition or activation . For example, the trifluoromethyl group in the compound enhances its binding affinity to target enzymes, thereby modulating their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm to the organism.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound undergoes biotransformation through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can either be excreted or further metabolized. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.

Properties

IUPAC Name

2-[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3N3O/c12-11(13,14)8-3-1-7(2-4-8)10-16-9(5-6-15)18-17-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOBCHNCMFOFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.